5-(BENZYLAMINO)-6-METHYL-2,3-DIHYDRO-1,2,4-TRIAZIN-3-ONE
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Overview
Description
5-(BENZYLAMINO)-6-METHYL-2,3-DIHYDRO-1,2,4-TRIAZIN-3-ONE is a heterocyclic compound that belongs to the class of triazines This compound is characterized by the presence of a benzylamino group at the 5-position, a methyl group at the 6-position, and a dihydro-1,2,4-triazin-3-one core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(BENZYLAMINO)-6-METHYL-2,3-DIHYDRO-1,2,4-TRIAZIN-3-ONE typically involves the following steps:
Formation of the Triazine Core: The triazine core can be synthesized through the cyclization of appropriate precursors such as hydrazine derivatives and carbonyl compounds under acidic or basic conditions.
Introduction of the Benzylamino Group: The benzylamino group can be introduced via nucleophilic substitution reactions using benzylamine and suitable leaving groups.
Methylation: The methyl group at the 6-position can be introduced through alkylation reactions using methylating agents like methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(BENZYLAMINO)-6-METHYL-2,3-DIHYDRO-1,2,4-TRIAZIN-3-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups at specific positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Reagents like halides, sulfonates, and organometallic compounds are employed under suitable conditions (e.g., solvents, catalysts).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated triazines, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
5-(BENZYLAMINO)-6-METHYL-2,3-DIHYDRO-1,2,4-TRIAZIN-3-ONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 5-(BENZYLAMINO)-6-METHYL-2,3-DIHYDRO-1,2,4-TRIAZIN-3-ONE involves its interaction with specific molecular targets and pathways. The benzylamino group may facilitate binding to enzymes or receptors, leading to modulation of their activity. The compound’s effects can be attributed to its ability to interfere with cellular processes such as DNA replication, protein synthesis, or signal transduction.
Comparison with Similar Compounds
Similar Compounds
Pyridazine Derivatives: These compounds share a similar nitrogen-containing heterocyclic structure and exhibit diverse biological activities.
Pyrimidine Derivatives: Pyrimidines are structurally related and are known for their roles in nucleic acids and pharmaceuticals.
Pyrazine Derivatives: Pyrazines also contain nitrogen atoms in their ring structure and have various applications in medicinal chemistry.
Uniqueness
5-(BENZYLAMINO)-6-METHYL-2,3-DIHYDRO-1,2,4-TRIAZIN-3-ONE is unique due to its specific substitution pattern and the presence of the benzylamino group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in multiple scientific fields.
Properties
IUPAC Name |
5-(benzylamino)-6-methyl-2H-1,2,4-triazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O/c1-8-10(13-11(16)15-14-8)12-7-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H2,12,13,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYTKVJJGOZXSTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=O)N=C1NCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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